Cas no 1495001-00-7 ({1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol)

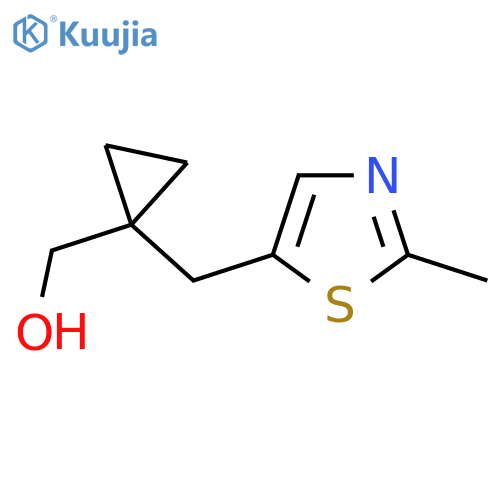

1495001-00-7 structure

商品名:{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

-

- {1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol

- EN300-1840758

- {1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol

- AKOS015366684

- 1495001-00-7

-

- インチ: 1S/C9H13NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3

- InChIKey: FVKLSZKSOXZLGP-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC=C1CC1(CO)CC1

計算された属性

- せいみつぶんしりょう: 183.07178521g/mol

- どういたいしつりょう: 183.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 61.4Ų

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840758-10.0g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1840758-0.5g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-5.0g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1840758-2.5g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-0.1g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-0.25g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-5g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-10g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-0.05g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1840758-1.0g |

{1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropyl}methanol |

1495001-00-7 | 1g |

$1256.0 | 2023-06-03 |

{1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1495001-00-7 ({1-(2-methyl-1,3-thiazol-5-yl)methylcyclopropyl}methanol) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量